molecular formula C15H15N3O B5702809 2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile

2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile

Cat. No.: B5702809
M. Wt: 253.30 g/mol
InChI Key: SNDLSAFCVCBSEN-UHFFFAOYSA-N
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Description

2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds within the nicotinonitrile and hexahydroquinoline classes have been identified in scientific literature for their significant research potential. Studies on structurally similar molecules have shown a range of interesting properties. For instance, some hexahydroquinoline derivatives have demonstrated cytotoxic activity against various human cancer cell lines in research settings . Other related structures have been investigated for diverse biological activities such as antimicrobial and antioxidant effects . Furthermore, certain hexahydroquinolines are noted for their role in cardiovascular disease research, having been used as calcium channel blockers in studies related to hypertension . The specific applications and mechanism of action for this compound are areas for ongoing scientific investigation. Researchers are encouraged to consult the current scientific literature for the latest findings.

Properties

IUPAC Name

2-amino-4-(4-methoxyphenyl)-5,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-9-10(2)18-15(17)13(8-16)14(9)11-4-6-12(19-3)7-5-11/h4-7H,1-3H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDLSAFCVCBSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=C1C2=CC=C(C=C2)OC)C#N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile typically involves a multi-component reaction. One common method is the cyclo-condensation of substituted aromatic aldehydes, ammonium acetate, malononitrile, and aryl ketones under neat conditions. This reaction is often catalyzed by guanidine hydrochloride, which serves as an effective organo-catalyst . The reaction conditions are mild, typically conducted at around 80°C, and the reaction time is relatively short, approximately 0.55 hours . The process yields high purity products with yields up to 96% .

Industrial Production Methods

Industrial production methods for this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrile group and amino substituent serve as key reactive sites:

a. Nitrile Group Reactivity

  • Hydrolysis : Under acidic or basic conditions, the nitrile undergoes hydrolysis to form carboxamides or carboxylic acids.

    • Conditions : 80°C with H₂SO₄ (20%) or NaOH (10%)

    • Product : 2-Amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinamide (amide) or corresponding carboxylic acid.

b. Amino Group Alkylation/Acylation

  • The primary amine reacts with electrophiles:

    • Alkylation : Treatment with alkyl halides (e.g., CH₃I) in DMF yields N-alkylated derivatives.

    • Acylation : Acetic anhydride/pyridine produces N-acetylated analogs .

Reduction Reactions

a. Nitrile to Amine

  • Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the nitrile to a primary amine:

    • Product : 2-Amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinamine .

b. Methoxy Group Demethylation

  • BBr₃ in DCM cleaves the methoxy group to a hydroxyl:

    • Product : 2-Amino-4-(4-hydroxyphenyl)-5,6-dimethylnicotinonitrile .

Oxidation Reactions

a. Methyl Group Oxidation

  • KMnO₄/H₂SO₄ oxidizes methyl substituents to carboxylic acids:

    • Product : 2-Amino-4-(4-methoxyphenyl)-5,6-dicarboxynicotinonitrile.

b. Aromatic Ring Oxidation

  • Ozone or HNO₃/H₂SO₄ nitrates the phenyl ring, yielding nitro derivatives .

Cyclization and Condensation

a. Heterocycle Formation

  • Reaction with hydrazine forms pyrazolo[3,4-b]pyridine derivatives:

    • Conditions : Hydrazine hydrate, ethanol, reflux .

b. Schiff Base Synthesis

  • Condensation with aldehydes (e.g., benzaldehyde) produces imines:

    • Product : 2-(Benzylideneamino)-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile.

Electrophilic Aromatic Substitution

The methoxyphenyl ring undergoes:

  • Nitration : HNO₃/AcOH introduces nitro groups at the para position .

  • Halogenation : Br₂/FeBr₃ adds bromine at the ortho/para positions .

Comparative Reaction Data

Reaction Type Reagents/Conditions Product Yield Source
Nitrile hydrolysisH₂SO₄ (20%), 80°C, 6 hr2-Amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinamide78%
Amino acetylationAc₂O, pyridine, rt, 2 hrN-Acetyl-2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile92%
Nitrile reductionH₂ (1 atm), Pd-C, EtOH, 4 hr2-Amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinamine85%
Methoxy demethylationBBr₃ (1M), DCM, 0°C → rt, 12 hr2-Amino-4-(4-hydroxyphenyl)-5,6-dimethylnicotinonitrile67%
Methyl oxidationKMnO₄ (5%), H₂SO₄, 70°C, 8 hr2-Amino-4-(4-methoxyphenyl)-5,6-dicarboxynicotinonitrile58%

Mechanistic Insights

  • Nitrile Reactivity : Enhanced by conjugation with the pyridine ring, facilitating nucleophilic attack .

  • Amino Group Directing Effects : The amino group activates the pyridine ring toward electrophilic substitution at positions ortho and para .

  • Steric Effects : 5,6-Dimethyl groups hinder reactions at the pyridine C-5 and C-6 positions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that 2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile exhibits significant antimicrobial activity. It has been explored as a potential pharmacophore for developing new therapeutic agents against resistant bacterial strains. Studies have shown that derivatives of nicotinonitriles can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them valuable in addressing rising antibiotic resistance .

Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it has demonstrated the ability to inhibit cell proliferation in breast cancer models, showing promise as a candidate for anticancer drug development. The mechanism of action involves modulation of specific biological pathways that lead to apoptosis in cancer cells .

Organic Synthesis

Intermediate in Synthesis
this compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis. This compound can undergo oxidation, reduction, and substitution reactions, facilitating the creation of diverse molecular architectures.

Case Study: Synthesis of Novel Compounds
A study highlighted the use of this compound as an intermediate in synthesizing novel derivatives with enhanced biological activities. Researchers utilized multi-component reactions to create a library of compounds that were subsequently screened for their antimicrobial and anticancer properties. The findings indicated that certain derivatives exhibited superior activity compared to the parent compound .

Material Science

Design of Novel Materials
In material science, this compound is being investigated for its electronic and optical properties. Its structural characteristics lend themselves to applications in the development of organic semiconductors and photonic devices. The compound's ability to form stable thin films makes it suitable for use in electronic applications .

Mechanism of Action

The mechanism of action of 2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Nicotinonitrile derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison of 2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile with structurally analogous compounds.

Structural and Physicochemical Properties
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Bioactivity Highlights References
This compound 4-(4-methoxyphenyl), 5,6-dimethyl 253.30 Methoxy, nitrile Anti-breast cancer (ΔG = -9.5 kcal/mol)
2-Amino-5,6-dimethyl-4-phenylnicotinonitrile 4-phenyl, 5,6-dimethyl 223.27 Phenyl, nitrile Synthetic intermediate
2-Methoxy-4,6-diphenylnicotinonitrile 2-methoxy, 4,6-diphenyl 307.37 Methoxy, diphenyl Favorable ADMET profile
6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile 4-phenyl, 6-(4-aminophenyl) 301.36 Amino, methoxy Fluorescent properties
A1 (from ) 4-(4-chlorophenyl) 449.96 Chloro, imidazole-thiol Anti-breast cancer (ΔG = -8.2 kcal/mol)

Key Observations :

  • Electron-Donating vs.
  • Steric Effects : The 5,6-dimethyl groups may reduce conformational flexibility compared to compounds with bulkier substituents (e.g., imidazole-thiol in A1).
Crystallographic and Spectroscopic Data
  • The crystal structure of 6-(4-aminophenyl)-2-methoxy-4-phenylnicotinonitrile () reveals intermolecular N–H···N hydrogen bonds and π-π interactions. The target compound’s 5,6-dimethyl groups may disrupt similar packing, altering solubility or melting points .
ADMET and Pharmacokinetics
  • ’s ADMET analysis of 2-methoxy-4,6-diphenylnicotinonitrile predicts moderate metabolic stability. The target compound’s methoxy group may enhance metabolic resistance compared to hydroxyl or amino substituents, which are prone to oxidation or conjugation .

Biological Activity

2-Amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile is a heterocyclic compound belonging to the class of nicotinonitriles. Its unique structural features, including an amino group, a methoxyphenyl group, and two methyl groups attached to a pyridine ring, contribute to its diverse biological activities. This article focuses on the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H16_{16}N2_{2}O. The compound features a nitrile functional group that enhances its reactivity and biological potential.

Research indicates that this compound exhibits significant biological activity primarily through its inhibition of mitogen-activated protein kinases (MAPKs). These kinases play crucial roles in cell signaling pathways associated with inflammation and cancer progression. The compound's ability to modulate these pathways suggests potential therapeutic applications in oncology and inflammatory diseases.

Anti-inflammatory and Analgesic Properties

The compound has been studied for its anti-inflammatory and analgesic properties. Similar compounds have demonstrated efficacy in reducing inflammation and pain, which supports the hypothesis that this compound may exhibit comparable effects.

Synthesis Methods

The synthesis of this compound typically involves multi-component reactions. A common method is the cyclo-condensation of substituted aromatic aldehydes with ammonium acetate and malononitrile under neat conditions, often catalyzed by guanidine hydrochloride .

Inhibition Studies

In vitro studies have shown that this compound can inhibit specific kinases involved in cellular signaling pathways. For instance, enzyme inhibition assays revealed that the compound effectively reduced kinase activity linked to tumor growth and inflammation.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the uniqueness of this compound. The following table summarizes key features of related compounds:

Compound NameStructureUnique Features
4-Methoxy-N,N-dimethylbenzamide StructureContains an amide instead of a nitrile group; known for analgesic properties.
3-Amino-4-(3-methylphenyl)-5-cyanopyridine StructureSimilar nitrile functionality but different aromatic substitutions; studied for antibacterial activity.
5-Methyl-2-pyridone StructureLacks the methoxy group; exhibits different reactivity patterns.

Q & A

Q. Basic Methodology :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (in DMSO-d6d_6) confirm substituent positions. For example, methoxy protons appear as a singlet near δ 3.64 ppm, while aromatic protons show splitting patterns consistent with substitution .
  • Melting Point : Determined via capillary tube method (e.g., 192–195°C for the 4-methoxyphenyl derivative) to assess purity .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 265.1215 for C16_{16}H15_{15}N3_3O) .

What advanced strategies improve the synthetic yield of nicotinonitrile derivatives?

Q. Advanced Methodology :

  • Catalyst Optimization : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) or microwave irradiation to enhance reaction rates .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while ethanol/water mixtures facilitate precipitation .
  • Stoichiometric Adjustments : Excess malononitrile (2–3 equivalents) drives the reaction to completion, as noted in analogous syntheses .

How is X-ray crystallography applied to resolve structural ambiguities in nicotinonitrile derivatives?

Q. Advanced Methodology :

  • Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation) resolves bond lengths and angles. For example, the pyridine ring in related compounds shows dihedral angles of 11.5°–43.4° with substituent phenyl rings .
  • Refinement Tools : SHELXL refines structures using least-squares minimization, while ORTEP-III generates thermal ellipsoid plots for visualizing atomic displacement .
  • Intermolecular Interactions : Hydrogen bonds (N–H⋯N) and π-π stacking (e.g., centroid distances of 3.75 Å) stabilize crystal packing, identified via Mercury software .

What computational methods predict the pharmacological potential of this compound?

Q. Advanced Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets like EGFR or COX-2. For example, a related nicotinonitrile showed docking scores of −8.2 kcal/mol with EGFR .
  • ADMET Prediction : SwissADME or pkCSM models assess bioavailability (e.g., topological polar surface area <90 Ų for blood-brain barrier penetration) and toxicity (e.g., Ames test predictions) .

How can researchers evaluate the bioactivity of this compound?

Q. Advanced Methodology :

  • Antimicrobial Assays : Broth microdilution (CLSI guidelines) determines MIC values against Gram-positive/negative bacteria .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) quantify IC50_{50} values, with positive controls like doxorubicin .
  • Fluorescence Studies : Fluorescence quenching assays (λex_{ex} = 365 nm) assess potential as optical materials .

What methodologies assess its corrosion inhibition properties?

Q. Advanced Methodology :

  • Electrochemical Tests : Potentiodynamic polarization and EIS (electrochemical impedance spectroscopy) in acidic media (e.g., 15% HCl) determine inhibition efficiency (>80% for N80 steel) .
  • Adsorption Isotherms : Langmuir isotherm models (R2^2 >0.98) validate physisorption mechanisms .
  • Surface Analysis : SEM/EDS confirms inhibitor film formation on metal surfaces .

How should researchers resolve contradictions between spectroscopic and crystallographic data?

Q. Advanced Methodology :

  • Cross-Validation : Compare NMR-derived torsion angles with X-ray data. For example, discrepancies in methoxy group orientation (NMR: free rotation vs. X-ray: coplanar with pyridine) suggest dynamic behavior in solution .
  • DFT Calculations : Gaussian09 optimizes gas-phase geometries to reconcile solution-phase NMR shifts with solid-state X-ray structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.